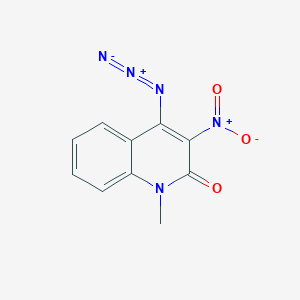

4-azido-1-methyl-3-nitro-1H-quinolin-2-one

Description

Compound 27, identified by the PubMed ID 27977313, is a synthetic organic compound known for its potent inhibitory effects on the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This compound was discovered through biophysical fragment screening and structure-based optimization. It is recognized for its dual activity profile, inhibiting both the catalytic kinase activity and the phosphorylation of ERK1/2 .

Properties

Molecular Formula |

C10H7N5O3 |

|---|---|

Molecular Weight |

245.19 g/mol |

IUPAC Name |

4-azido-1-methyl-3-nitroquinolin-2-one |

InChI |

InChI=1S/C10H7N5O3/c1-14-7-5-3-2-4-6(7)8(12-13-11)9(10(14)16)15(17)18/h2-5H,1H3 |

InChI Key |

PVHDZPYQHVOXSW-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of Compound 27 involves several steps, including biophysical fragment screening and structure-based optimization. The specific synthetic routes and reaction conditions are detailed in the original research articles and patents. Industrial production methods for this compound are not widely documented, but typically involve large-scale synthesis techniques used in pharmaceutical manufacturing .

Chemical Reactions Analysis

Compound 27 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Compound 27 has a wide range of scientific research applications, including:

Chemistry: It is used as a lead compound in the development of ERK1/2 inhibitors.

Biology: It is used to study the role of ERK1/2 in various cellular processes.

Medicine: It has potential therapeutic applications in diseases where ERK1/2 is implicated, such as cancer.

Industry: It is used in the development of new pharmaceuticals and as a tool compound in drug discovery

Mechanism of Action

Compound 27 exerts its effects by inhibiting the catalytic kinase activity and the phosphorylation of ERK1/2. This inhibition disrupts the ERK1/2 signaling pathway, which is involved in various cellular processes such as proliferation, differentiation, and survival. The molecular targets of Compound 27 are the ERK1 (MAPK3) and ERK2 (MAPK1) proteins .

Comparison with Similar Compounds

Compound 27 is similar to other ERK1/2 inhibitors, such as SCH772984. it has improved in vivo exposure compared to SCH772984 and retains the dual activity profile. Other similar compounds include:

SCH772984: An ERK1/2 inhibitor with a dual activity profile.

Compound 27’s uniqueness lies in its dual activity profile and improved in vivo exposure, making it a valuable tool in scientific research and drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.